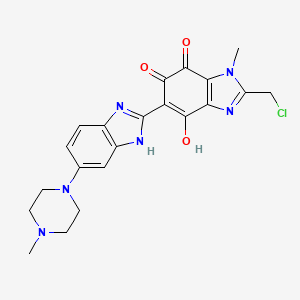
2'-(Chloromethyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction of the benzimidazole intermediate with 4-methyl-1-piperazine.
Chloromethylation and hydroxylation: The final steps involve the chloromethylation of the benzimidazole ring followed by hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its benzimidazole core, it can be explored for its antiviral, antifungal, and anticancer properties.
Pharmaceutical Research: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione involves its interaction with specific molecular targets in the body. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Piperazine derivatives: Known for their pharmacological properties, including antipsychotic and antiemetic effects.
Chloromethyl derivatives: Compounds with chloromethyl groups are often used in medicinal chemistry for their reactivity and ability to form various derivatives.
Uniqueness
2’-(Chloromethyl)-6’-hydroxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-4’,7’-dione is unique due to the combination of the benzimidazole core with the piperazine moiety and the presence of both chloromethyl and hydroxy groups. This unique structure provides it with a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
CAS No. |
188299-93-6 |
|---|---|
Molecular Formula |
C21H21ClN6O3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(chloromethyl)-7-hydroxy-3-methyl-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,5-dione |
InChI |
InChI=1S/C21H21ClN6O3/c1-26-5-7-28(8-6-26)11-3-4-12-13(9-11)24-21(23-12)15-18(29)16-17(20(31)19(15)30)27(2)14(10-22)25-16/h3-4,9,29H,5-8,10H2,1-2H3,(H,23,24) |
InChI Key |
KBABJWHEUNEVEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C(=O)C4=O)N(C(=N5)CCl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















